![molecular formula C12H19BrClNO2 B3025914 4-bromo-N-ethyl-2,5-dimethoxy-benzeneethanamine, monohydrochloride CAS No. 155638-84-9](/img/structure/B3025914.png)
4-bromo-N-ethyl-2,5-dimethoxy-benzeneethanamine, monohydrochloride
Overview
Description
4-bromo-N-ethyl-2,5-dimethoxy-benzeneethanamine, monohydrochloride, also known as 4-bromo-2,5-DMA, is a common hallucinogenic designer drug . It avidly binds and activates serotonin receptors . The full name of the chemical is 2,5-dimethoxy-4-bromoamphetamine .
Molecular Structure Analysis
The molecular formula of 4-bromo-N-ethyl-2,5-dimethoxy-benzeneethanamine, monohydrochloride is C12H18BrNO2 . The InChI code is InChI=1S/C12H18BrNO2/c1-4-14-6-5-9-7-12(16-3)10(13)8-11(9)15-2/h7-8,14H,4-6H2,1-3H3 .Physical And Chemical Properties Analysis
The molecular weight of 4-bromo-N-ethyl-2,5-dimethoxy-benzeneethanamine, monohydrochloride is 288.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass and monoisotopic mass are 287.05209 g/mol .Scientific Research Applications
- Toxicology : Intoxications related to 2C-B use are still recorded worldwide, despite its legal status in many countries. The highly potent derivative 25B-NBOMe (2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine) has also gained popularity .
Behavioral Effects and Neurochemical Profiles
- Locomotion : N-Ethyl 2C-B has biphasic effects on locomotion, initially inhibiting followed by excitatory effects .
- Prepulse Inhibition (PPI) : Both N-Ethyl 2C-B and amphetamine induce deficits in PPI, but they have opposite effects on acoustic startle reactions (ASR) .
- Dopamine Levels : N-Ethyl 2C-B increases dopamine levels but decreases 3,4-dihydroxyphenylacetic acid (DOPAC) in the nucleus accumbens .
Electroencephalogram (EEG) Changes
- N-Ethyl 2C-B alters EEG power spectra and coherence. Low doses decrease EEG power, while high doses show biphasic effects .
- Amphetamine mainly increases EEG power and coherence in theta and alpha bands .
Synthetic Drug Market and Legal Status
- Despite being a controlled substance worldwide, 2C-B remains popular among young people in dance clubs and rave parties .
- New N-substituted derivatives, including N-ethyl-2C-B, have emerged on the drug abuse market .
Research and Forensic Applications
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(4-bromo-2,5-dimethoxyphenyl)-N-ethylethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2.ClH/c1-4-14-6-5-9-7-12(16-3)10(13)8-11(9)15-2;/h7-8,14H,4-6H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDSYJDZMFFQIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=CC(=C(C=C1OC)Br)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-ethyl-2,5-dimethoxy-benzeneethanamine, monohydrochloride | |
CAS RN |
155638-84-9 | |
Record name | N-Ethyl 2c-b hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155638849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-ETHYL 2C-B HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGM7N2NY25 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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